molecular formula C17H14F3N3O3S B1670271 Deracoxib CAS No. 169590-41-4

Deracoxib

Número de catálogo: B1670271
Número CAS: 169590-41-4
Peso molecular: 397.4 g/mol
Clave InChI: WAZQAZKAZLXFMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deracoxib, sold under the trade name Deramaxx, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in dogs to treat pain associated with osteoarthritis, or to prevent pain following orthopedic or dental surgery . It is available as beef-flavored tablets .


Molecular Structure Analysis

The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . This compound crystallizes in space group Pbca (#61) with a = 9.68338(11), b = 9.50690(5), c = 38.2934(4) Å, V = 3525.25(3) Å3, and Z = 8 .


Physical And Chemical Properties Analysis

This compound is a compound containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 397.37 g·mol −1 .

Aplicaciones Científicas De Investigación

Medicamento Veterinario para la Osteoartritis

Deracoxib se utiliza principalmente en medicina veterinaria para controlar el dolor y la inflamación asociados con la osteoartritis en perros. Es un fármaco antiinflamatorio no esteroideo (AINE) que inhibe selectivamente la enzima COX-2, reduciendo la inflamación y el dolor sin afectar significativamente COX-1, que es importante para la salud gastrointestinal y renal . Esta inhibición selectiva convierte a this compound en una opción preferida para el manejo a largo plazo de la osteoartritis en perros.

Manejo del Dolor Postoperatorio

This compound también se utiliza para controlar el dolor y la inflamación postoperatorios en perros después de cirugías ortopédicas. Su eficacia en la reducción del dolor y la hinchazón ayuda a mejorar los tiempos de recuperación y los resultados generales en pacientes quirúrgicos . La formulación del fármaco como tabletas masticables mejora el cumplimiento, ya que es más fácil de administrar a las mascotas.

Investigación sobre el Cáncer

La investigación ha explorado los efectos antitumorales de this compound, particularmente en perros con carcinoma de células transicionales (TCC) de la vejiga urinaria. Los estudios han demostrado que this compound puede inhibir el crecimiento tumoral y reducir el tamaño del tumor, probablemente debido a sus propiedades inhibidoras de COX-2 . Esta aplicación destaca su potencial como terapia complementaria en oncología veterinaria.

Control de Calidad Farmacéutica

This compound ha sido objeto de estudios centrados en desarrollar y validar métodos de disolución para el control de calidad en la fabricación farmacéutica. Estos estudios aseguran que el fármaco cumple con los estándares requeridos de biodisponibilidad y eficacia. Por ejemplo, se ha desarrollado un método espectrofotométrico UV para evaluar la disolución de this compound en tabletas masticables, asegurando una liberación y un rendimiento consistentes del fármaco .

Mecanismo De Acción

Target of Action

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which mediate inflammation, pain, and fever .

Mode of Action

This compound works by selectively inhibiting the COX-2 enzyme . This selective inhibition means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity helps to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biochemical Pathways

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins involved in the inflammation pathway . This results in a reduction in the clinical signs associated with inflammation, including pain and swelling .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion .

Result of Action

The result of this compound’s action is the alleviation of pain and inflammation. By reducing the production of inflammatory prostaglandins, this compound effectively reduces inflammation and pain . This improves the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .

Action Environment

Environmental factors such as the health status of the dog can influence the action, efficacy, and stability of this compound . For instance, dogs with renal disease or impaired renal function are at increased risk for kidney-related side effects from NSAIDs, including this compound . Therefore, it’s important to use this compound under the guidance of a veterinarian, who can determine the appropriate dosage and duration of treatment based on the individual dog’s condition and response to therapy .

Análisis Bioquímico

Biochemical Properties

Deracoxib works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of prostaglandins that mediate inflammation, pain, and fever . By targeting COX-2, this compound reduces the production of these inflammatory prostaglandins, thereby alleviating pain and inflammation .

Cellular Effects

This compound has been found to have antitumor activity against transitional cell carcinoma . The most common adverse effects of treatment with this compound are vomiting, anorexia, lethargy, and depression . Other adverse effects of this compound are caused by its effects on the gastrointestinal tract, and include erosions or ulcerations of the lining of the stomach or intestines .

Molecular Mechanism

This compound’s effects are caused by inhibition of cyclooxygenase (COX) enzymes . At the doses used to treat dogs, this compound causes greater inhibition of COX-2 than of COX-1 . This compound inhibits the production of PGE1 and 6-keto PGF1 by its inhibitory effects on prostaglandin biosynthesis .

Temporal Effects in Laboratory Settings

The metabolic pathways involve oxidation and further processing to form various metabolites . Despite being extensively metabolized, this compound retains a long half-life, which supports once-daily dosing for continuous therapeutic effect .

Dosage Effects in Animal Models

This compound is used in dogs for the control of pain and inflammation associated with osteoarthritis and for the prevention of pain following orthopedic surgery . The dosage for the control of postoperative pain and inflammation associated with orthopedic surgery is 3–4 mg/kg per day for up to 7 days . For the control of pain and inflammation associated with osteoarthritis, the dosage is 1–2 mg/kg per day .

Metabolic Pathways

This compound undergoes hepatic metabolism, producing four major metabolites . The metabolic pathways involve oxidation and further processing to form various metabolites .

Transport and Distribution

This compound is distributed at approximately 1.5 liters per kg in dogs . It undergoes hepatic metabolism, producing four major metabolites .

Propiedades

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045975
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169590-41-4
Record name Deracoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169590-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deracoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deracoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deracoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DERACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deracoxib
Reactant of Route 2
Reactant of Route 2
Deracoxib
Reactant of Route 3
Deracoxib
Reactant of Route 4
Reactant of Route 4
Deracoxib
Reactant of Route 5
Reactant of Route 5
Deracoxib
Reactant of Route 6
Reactant of Route 6
Deracoxib
Customer
Q & A

Q1: What is the primary molecular target of Deracoxib?

A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2) [, , , , , , , , , ].

Q2: How does this compound's selectivity for COX-2 translate into its therapeutic effects?

A2: COX-2 is an enzyme involved in the production of prostaglandins, which mediate pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to analgesic and anti-inflammatory effects [, , , , , , ].

Q3: Does this compound affect COX-1, and what are the implications?

A3: this compound demonstrates a higher selectivity for COX-2 over COX-1. While it may exhibit some inhibitory effects on COX-1 at higher concentrations, its primary target is COX-2. This selectivity aims to minimize potential gastrointestinal adverse effects associated with COX-1 inhibition [, , , , , , ].

Q4: Are there differences in how this compound affects prostaglandin production in different tissues?

A4: Research suggests that the effects of this compound on prostaglandin production can vary across different tissues. For instance, studies have shown that while this compound effectively reduces prostaglandin E2 concentrations in blood and synovial fluid, it may have a less pronounced effect on gastric prostaglandin E1 and E2 synthesis [, ].

Q5: Beyond prostaglandin synthesis, are there other mechanisms through which this compound exerts its effects?

A5: Research suggests that this compound might have additional mechanisms of action beyond COX-2 inhibition. For example, some studies indicate that it may induce apoptosis in certain cancer cell lines and modulate the expression of proteins involved in cell cycle regulation [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14F3N3O3S, and its molecular weight is 397.39 g/mol [].

Q7: Is there information available on the spectroscopic data of this compound?

A7: The provided abstracts do not offer specific details on the spectroscopic data (e.g., NMR, IR) of this compound.

Q8: What is the elimination half-life of this compound in different species?

A9: The elimination half-life (t1/2) of this compound varies across species. For instance, it is approximately 7.9 hours in cats, 12.49 hours in horses, and 6.3 hours in geese [, , ].

Q9: How is this compound metabolized and excreted?

A9: The abstracts provided do not offer detailed information on the specific metabolic pathways or excretion routes of this compound.

Q10: What in vitro models have been used to investigate the effects of this compound?

A11: Various in vitro studies have employed cell lines, including canine osteosarcoma cells, mammary carcinoma cells, and chondrocytes, to investigate the effects of this compound on cell viability, apoptosis, and inflammatory mediator production [, , , ].

Q11: What animal models have been used to assess the efficacy and safety of this compound?

A12: Researchers have utilized a range of animal models, primarily in dogs, to evaluate this compound. These models include dogs with sodium urate crystal-induced stifle synovitis, those undergoing dental or soft tissue surgery, and dogs with naturally occurring osteoarthritis or specific cancers [, , , , , , ].

Q12: What are the potential adverse effects associated with this compound administration?

A13: While generally considered well-tolerated, potential adverse effects associated with this compound have been reported, primarily gastrointestinal issues like vomiting, diarrhea, and in some cases, more serious complications like duodenal perforation. These effects are often dose-dependent [, , , ].

Q13: Are there specific risk factors that might increase the likelihood of adverse effects?

A14: Studies suggest that certain factors, such as the concurrent use of corticosteroids or other NSAIDs, administration of higher than approved dosages, and pre-existing gastrointestinal conditions, may increase the risk of adverse effects [, , , ].

Q14: Are there ongoing efforts to develop novel this compound formulations or drug delivery systems?

A15: While the provided abstracts don't delve into specific novel formulations for this compound, one abstract mentions an "oral rapidly dissolving formulation" []. This suggests ongoing efforts to optimize its delivery and potentially enhance its therapeutic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.